molecular formula C16H22N2O3 B15252294 Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate

Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate

Cat. No.: B15252294
M. Wt: 290.36 g/mol
InChI Key: VYEGGOOMTKYYTR-VKAVYKQESA-N
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Description

Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxyimino group, and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and hydroxyimino compounds. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to achieve the desired product . Another approach involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents to prepare tert-butyl esters from protected amino acids .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Primary alcohols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a hydroxyimino group and a phenyl group. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl (3E)-3-hydroxyimino-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18-10-9-13(14(11-18)17-20)12-7-5-4-6-8-12/h4-8,13,20H,9-11H2,1-3H3/b17-14-

InChI Key

VYEGGOOMTKYYTR-VKAVYKQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(/C(=N\O)/C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=NO)C1)C2=CC=CC=C2

Origin of Product

United States

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